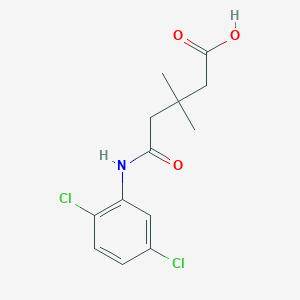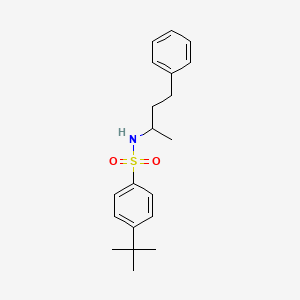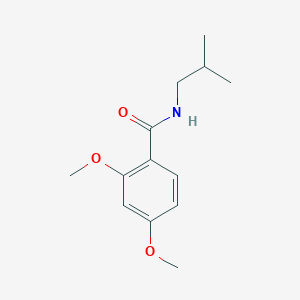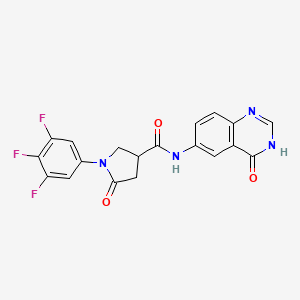
5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 5-(2,5-dichloroanilino)-3,3-diméthyl-5-oxopentanoïque: est un composé organique qui présente une portion dichloroaniline attachée à une structure d'acide diméthyl-oxopentanoïque
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 5-(2,5-dichloroanilino)-3,3-diméthyl-5-oxopentanoïque implique généralement la réaction de la 2,5-dichloroaniline avec un agent acylant approprié. Une méthode courante est l'acylation de la 2,5-dichloroaniline avec l'anhydride 3,3-diméthylglutarique en milieu acide pour obtenir le produit souhaité.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des réactions d'acylation à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau de la portion aniline, conduisant à la formation de dérivés quinoniques.
Réduction: La réduction du composé peut produire des dérivés aminés, qui peuvent avoir des activités biologiques différentes.
Substitution: La portion dichloroaniline peut participer à des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution: Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés en milieu basique.
Principaux produits formés:
Oxydation: Dérivés quinoniques.
Réduction: Dérivés aminés.
Substitution: Divers dérivés anilines substitués.
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie: En recherche biologique, le composé peut être utilisé pour étudier les effets des dérivés de la dichloroaniline sur les processus cellulaires et les activités enzymatiques.
Industrie: Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-(2,5-dichloroanilino)-3,3-diméthyl-5-oxopentanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La portion dichloroaniline peut interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le composé peut également affecter les voies de signalisation en modulant les fonctions des récepteurs.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of dichloroaniline derivatives on cellular processes and enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also affect signaling pathways by modulating receptor functions.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Unicité: L'acide 5-(2,5-dichloroanilino)-3,3-diméthyl-5-oxopentanoïque est unique en raison de son motif de substitution spécifique et de la présence de la portion d'acide diméthyl-oxopentanoïque. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C13H15Cl2NO3 |
|---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
5-(2,5-dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H15Cl2NO3/c1-13(2,7-12(18)19)6-11(17)16-10-5-8(14)3-4-9(10)15/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
CFAYCBNPXUTFBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea](/img/structure/B10977790.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)
![3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977798.png)

![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10977817.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10977820.png)
